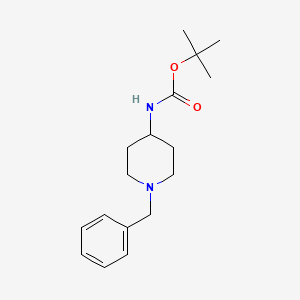

1-(4-Boc-氨丁基)哌嗪

描述

Synthesis Analysis

The synthesis of piperazine derivatives is a topic of interest due to their relevance in pharmaceutical applications. For instance, the synthesis of 1,4-piperazine-2,5-dione was achieved in a 23% yield over six steps from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, indicating a multi-step process that may be similar in complexity to the synthesis of 1-(4-Boc-aminobutyl)piperazine . Additionally, the synthesis of 4-substituted-4-aminopiperidine derivatives, which are structurally related to piperazines, was described using isonipecotate and Curtius rearrangement, suggesting that similar methodologies could potentially be applied to the synthesis of Boc-aminobutyl piperazine derivatives .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their function and interaction with biological targets. The study of the hydrogen-bond association of a piperazine dione derivative revealed polymorphic crystalline forms with different hydrogen-bonding networks . This suggests that the molecular structure of 1-(4-Boc-aminobutyl)piperazine could also exhibit polymorphism and specific hydrogen-bonding patterns that could influence its physical properties and reactivity.

Chemical Reactions Analysis

Piperazine itself is known to be a versatile catalyst in various chemical reactions. For example, it has been used as a catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous media . This indicates that piperazine and its derivatives, including 1-(4-Boc-aminobutyl)piperazine, may participate in or facilitate a variety of chemical reactions, potentially leading to the formation of diverse bioactive compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of the Boc group, as mentioned in the synthesis of potent ACC1/2 inhibitors, suggests that the Boc group can be a stable substituent under acidic conditions . This stability is an important consideration for the physical and chemical properties of 1-(4-Boc-aminobutyl)piperazine, as it may affect the compound's solubility, stability, and reactivity under different environmental conditions.

科学研究应用

合成应用

唾液酸二聚体的合成: 叶等人(2008 年)的一项研究展示了 1-N-Boc-哌嗪在全乙酰化 Neu5Ac 的立体选择性 2-O-脱乙酰和 4-氨化的用途。这一过程导致唾液酸二聚体的合成,它是非常规多唾液酸的前体。

晶体结构分析: 波特(1962 年)在聚合物化学研究中制备了 1,4-哌嗪-γ,γ'-二丁酸,通过 X 射线方法揭示了不寻常的氢键 (波特,1962 年).

2-氧代-1,4-哌嗪的固相合成: 冈萨雷斯-戈麦斯等人(2002 年)描述了一种使用 α-N-Boc-氨基醛的 2-氧代-1,4-哌嗪固相合成方法。该方法对于创建大型三取代 2-氧代-1,4-哌嗪库非常有效 (冈萨雷斯-戈麦斯等人,2002 年).

1-芳基-4-(联芳亚甲基)哌嗪配体的合成: 乌拉(2012 年)合成了一系列 1-芳基-4-(联芳亚甲基)哌嗪,在结构上与潜在抗精神病药物 SLV-313 相关,使用 1-boc-哌嗪的布赫瓦尔德-哈特维希偶联反应 (乌拉,2012 年).

肽 β-转角模拟物的合成: 戈伦比奥夫斯基等人(2000 年)使用 Merrifield 树脂结合哌嗪-2-羧酸高通量合成肽 β-转角模拟物,这是一类双环二酮哌嗪 (戈伦比奥夫斯基等人,2000 年).

化学表征和分析

X 射线衍射研究: 库尔卡尼等人(2016 年)使用光谱研究和 X 射线衍射分析对 N-Boc 哌嗪的衍生物进行了表征。这些研究提供了对分子结构和分子间相互作用的详细见解 (库尔卡尼等人,2016 年).

超临界二氧化碳中的溶解度研究: 内田等人(2004 年)测量了 (S)-Boc-哌嗪及其外消旋化合物在超临界二氧化碳中的溶解度,为工业应用提供了有价值的数据 (内田等人,2004 年).

生物和医学研究

肽衍生化用于质谱: 乔等人(2011 年)探索了基于哌嗪的衍生物用于肽羧基衍生化,提高了质谱中的电离效率。这对于蛋白质组分析中灵敏测定肽至关重要 (乔等人,2011 年).

核苷转运阻滞剂的合成: 布鲁斯等人(1995 年)在核苷转运阻滞剂氟拉嗪的合成中利用了 N-叔丁基氧羰基-哌嗪甲酰胺,展示了其在药物化学中的应用 (布鲁斯等人,1995 年).

作用机制

Target of Action

Piperazine compounds, a class to which this compound belongs, are known to interact with gaba receptors .

Mode of Action

Piperazine compounds are known to act as GABA receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, which results in flaccid paralysis of the worm . .

Biochemical Pathways

Given its structural similarity to other piperazine compounds, it may influence pathways involving gaba receptors .

Pharmacokinetics

It is known that piperazine compounds are partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .

Result of Action

Based on the known effects of piperazine compounds, it can be inferred that the compound may cause paralysis of certain parasites .

Action Environment

It is generally recommended to store such compounds under inert gas, in a cool and dark place, at a temperature below 15°c .

属性

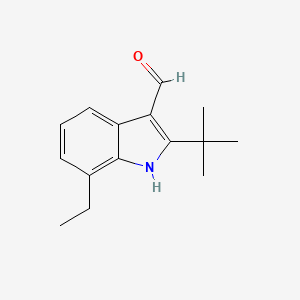

IUPAC Name |

tert-butyl N-(4-piperazin-1-ylbutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)15-6-4-5-9-16-10-7-14-8-11-16/h14H,4-11H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUWFJKBUTXYBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399728 | |

| Record name | 1-(4-Boc-aminobutyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

874831-61-5 | |

| Record name | 1-(4-Boc-aminobutyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1275672.png)

![2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1275685.png)

![[3-(2-Amino-1-methylethoxy)phenyl]dimethylamine](/img/structure/B1275689.png)

![2-acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B1275690.png)

![2-[6-[(2-carboxybenzoyl)amino]hexylcarbamoyl]benzoic Acid](/img/structure/B1275691.png)

![5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275694.png)